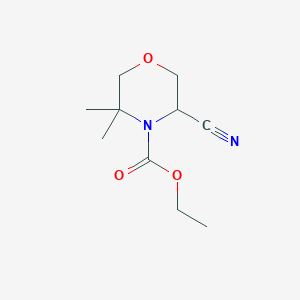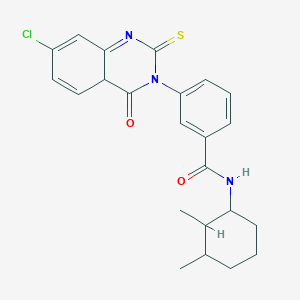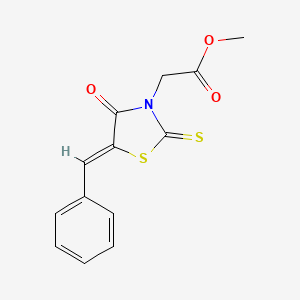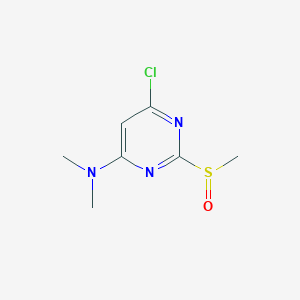
2-(2,4-difluorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-difluorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a useful research compound. Its molecular formula is C17H20F2N4O3S and its molecular weight is 398.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis : Research by Adnan, Hassan, and Thamer (2014) involves the preparation of heterocyclic compounds such as oxazepine derivatives, pyrazole derivatives, and isoxazole derivatives, showcasing the utility of related chemical structures in synthesizing diverse compounds (Adnan, Hassan, & Thamer, 2014).
Biological Activity : A study by Wang et al. (2015) synthesizes novel N-phenylpyrazolyl aryl methanone derivatives containing arylthio/sulfinyl/sulfonyl groups. These compounds exhibit favorable herbicidal and insecticidal activities, indicating potential applications in agriculture (Wang et al., 2015).
Antiviral Activity : Research by Attaby et al. (2006) on 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives explores their antiviral activities, demonstrating the relevance of similar compounds in pharmaceutical research (Attaby et al., 2006).
Synthesis and Characterization : Zhang Peng-yun (2013) conducted a study on the synthesis and characterization of a similar compound, highlighting the importance of these processes in understanding the properties and potential applications of such chemicals (Zhang Peng-yun, 2013).
Molecular Structure Analysis : Research by Bustos et al. (2015) on substituted pyrazole derivatives provides insights into their molecular structures, which is crucial for the development of new materials and drugs (Bustos et al., 2015).
Pyrazole Triflones Synthesis : A study by Das et al. (2018) discusses the synthesis of pyrazole triflones, a process that could be relevant to the synthesis and applications of the compound (Das et al., 2018).
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O3S/c1-21-12-15(11-20-21)27(25,26)23-6-2-5-22(7-8-23)17(24)9-13-3-4-14(18)10-16(13)19/h3-4,10-12H,2,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWKWIIDMXSNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2799465.png)
![2-(9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2799466.png)


![ethyl 2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2799474.png)

![Methyl 2-amino-2-(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2799477.png)

![2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)


